molecular formula C18H18N2OS B8584599 Benzamide, N-2-benzothiazolyl-4-butyl- CAS No. 200726-42-7

Benzamide, N-2-benzothiazolyl-4-butyl-

Cat. No. B8584599
CAS No.: 200726-42-7
M. Wt: 310.4 g/mol
InChI Key: HDOTYOCTLWEVGR-UHFFFAOYSA-N
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Patent
US06720344B2

Procedure details

A solution of 2-amino-1,3-benzthiazole (40 mg, 0.27 mmol) in methylene chloride (1 ml) and pyridine (100 μl) was treated with 4-n-butylbenzoyl chloride and stirred at 25° C. for 30 minutes. After this time, the reaction was treated with NaOH (0.5 ml, 5.0 M) and the resulting mixture stirred overnight. The resulting precipitate was collected by filtration and recrystallized from water to give 2-(4-n-butylbenzamido)-1,3-benzthiazole as pale yellow needles. (47 mg, 53%)
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH2:11]([C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1)[CH2:12][CH2:13][CH3:14].[OH-].[Na+]>C(Cl)Cl.N1C=CC=CC=1>[CH2:11]([C:15]1[CH:16]=[CH:17][C:18]([C:19]([NH:1][C:2]2[S:3][C:4]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=3[N:6]=2)=[O:20])=[CH:22][CH:23]=1)[CH2:12][CH2:13][CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
100 μL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)C1=CC=C(C(=O)NC=2SC3=C(N2)C=CC=C3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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